![molecular formula C18H27N5 B5667611 N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5667611.png)
N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine
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Overview
Description
This compound belongs to a class of chemicals that have garnered attention for their potential pharmaceutical applications due to their complex molecular structures and interactions. Studies often focus on synthesizing novel compounds, analyzing their structure, understanding their chemical reactions, and characterizing their physical and chemical properties to explore potential therapeutic benefits.
Synthesis Analysis
Synthesis methods for related compounds often involve stepwise chemical reactions, including Michael addition, reductive alkylation, and nucleophilic aromatic substitution. For instance, Bailey et al. (1985) described synthesizing a similar compound through Michael addition followed by reductive alkylation (Bailey et al., 1985). Another method involved a three-step synthesis from camphor derived diamine, emphasizing the role of chiral centers and confirming the structure through various spectroscopic methods (Ciber et al., 2023).
Molecular Structure Analysis
Molecular structure analysis typically employs techniques like NMR, IR spectroscopy, and X-ray diffraction to confirm the synthesized compound's structure. For example, Karczmarzyk and Malinka (2004) detailed the crystal and molecular structures of a related compound, highlighting the monoclinic system and space group details (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions can vary significantly, from those involved in the synthesis process to those that elucidate the compound's reactivity and interaction with various chemical groups. For instance, the synthesis and structure-affinity relationships of IMPY derivatives provided insights into the binding site topography for similar ligands in human Abeta plaques (Cai et al., 2007).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior under different conditions. The study by Naveen et al. (2015) on a related compound's crystal structure offers insights into how physical properties are determined and their implications for the compound's stability and reactivity (Naveen et al., 2015).
Chemical Properties Analysis
Chemical properties analysis encompasses reactivity, stability, and degradation patterns. Studies like that of Montero et al. (2002), which explored the synthesis and pharmacological screening of derivatives for potential opioid and imidazoline receptor activity, help understand how structural modifications affect chemical properties and biological activity (Montero et al., 2002).
properties
IUPAC Name |
N,N-dimethyl-3-[2-(1-pyridin-4-ylpiperidin-3-yl)imidazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5/c1-21(2)11-4-13-22-14-10-20-18(22)16-5-3-12-23(15-16)17-6-8-19-9-7-17/h6-10,14,16H,3-5,11-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORKSQAHJALGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CN=C1C2CCCN(C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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